Ferrocenium hexafluorophosphate, 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

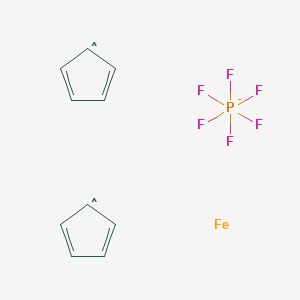

Ferrocenium hexafluorophosphate is an organometallic compound with the chemical formula [Fe(C₅H₅)₂]PF₆. This compound consists of the ferrocenium cation [Fe(C₅H₅)₂]⁺ and the hexafluorophosphate anion (PF₆⁻). It is a deep blue, paramagnetic salt that is widely used in various chemical applications due to its unique properties .

准备方法

Ferrocenium hexafluorophosphate can be synthesized through several methods. One common synthetic route involves the oxidation of ferrocene with ferric salts, followed by the addition of hexafluorophosphoric acid . Another method includes the oxidation of ferrocene with iron(III) chloride and subsequent treatment with ammonium hexafluorophosphate . These reactions are typically carried out at room temperature under inert gas protection to prevent unwanted side reactions .

化学反应分析

Ferrocenium hexafluorophosphate is known for its role as a one-electron oxidizing agent. It undergoes various types of chemical reactions, including:

Reduction: It can be reduced back to ferrocene, which is relatively inert and easily separated from ionic products.

Substitution: Ferrocenium salts can participate in substitution reactions, where the ferrocenium ion is replaced by other cations.

Common reagents used in these reactions include ferric salts, hexafluorophosphoric acid, and iron(III) chloride. The major product formed from these reactions is ferrocene, which is often used as a reference material in electrochemistry .

科学研究应用

Scientific Research Applications

Ferrocenium hexafluorophosphate finds numerous applications in scientific research due to its potent oxidizing properties and versatility in facilitating various chemical reactions.

Chemistry

Ferrocenium hexafluorophosphate acts as a mild one-electron oxidant, making it valuable in organic synthesis. Its applications include:

- Catalysis : It is used in asymmetric epoxidation of olefins and carbonylations of nitroaromatics .

- Oxidative Reactions : The compound has been shown to mediate transformations under milder conditions compared to other ferrocenium salts, allowing for more efficient chemical processes .

- Reactivity with Nucleophiles : Ferrocenium hexafluorophosphate reacts with various nucleophiles, forming half-sandwich complexes that can participate in further chemical reactions .

Biology

The biological applications of ferrocenium hexafluorophosphate are increasingly being explored, particularly for its potential as a therapeutic agent:

- Anticancer Activity : Research indicates that ferrocenium hexafluorophosphate exhibits moderate cytotoxicity against cancer cells, such as MDA-MB-231 breast cancer cells. It generates reactive oxygen species that contribute to its cytotoxic effects while showing selectivity towards cancer cells over normal cells .

- Biochemical Assays : Ferrocenium derivatives are being investigated as redox-active agents in biochemical assays, which could lead to advancements in diagnostic tools and therapeutic strategies.

Industry

In industrial applications, ferrocenium hexafluorophosphate is utilized for:

- Catalyst Preparation : It plays a role in the development of catalysts for various industrial processes due to its stability and reactivity.

- Material Science : The compound's properties make it suitable for use in the synthesis of advanced materials and coatings.

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of ferrocenium hexafluorophosphate on cancer cell lines. The findings indicated that at a concentration of 10 μM, it reduced cell viability to approximately 75% in cancer cells while maintaining higher viability in normal cells. This suggests potential therapeutic applications with a focus on selectivity towards malignant cells .

Case Study 2: Catalytic Applications

In catalytic studies, ferrocenium hexafluorophosphate demonstrated consistent yields (≥30%) in various organic transformations, including propargylic substitutions and Friedel-Crafts reactions. These results underscore its effectiveness as a catalyst in synthetic organic chemistry .

作用机制

The primary mechanism by which ferrocenium hexafluorophosphate exerts its effects is through its role as a one-electron oxidizing agent. The ferrocenium ion accepts an electron from other compounds, facilitating various redox reactions . This process involves the transfer of electrons between the ferrocenium ion and its molecular targets, which can include organic molecules, metal ions, and other redox-active species .

相似化合物的比较

Ferrocenium hexafluorophosphate is often compared with other ferrocenium salts, such as ferrocenium tetrafluoroborate. Both compounds share similar properties and applications, but there are some differences:

Ferrocenium tetrafluoroborate: This compound has the chemical formula [Fe(C₅H₅)₂]BF₄ and is also used as a one-electron oxidizing agent.

Ferrocene: The reduced form of ferrocenium, ferrocene, is a neutral compound with the formula [Fe(C₅H₅)₂].

Ferrocenium hexafluorophosphate is unique due to its specific anion (PF₆⁻), which can influence its solubility, stability, and reactivity in various chemical environments .

生物活性

Ferrocenium hexafluorophosphate (FcPF6) is a well-studied compound in organometallic chemistry, particularly for its unique redox properties and potential biological applications. This article explores its biological activity, focusing on its cytotoxic effects, catalytic properties, and interactions with biological systems.

Overview of Ferrocenium Hexafluorophosphate

Ferrocenium hexafluorophosphate is a cationic compound derived from ferrocene, characterized by the presence of a ferrocenium ion (Fc+) paired with hexafluorophosphate anions (PF6−). This compound exhibits significant stability in various solvents and is often utilized in electrochemical applications due to its favorable redox characteristics.

Cytotoxicity Studies

Recent studies have highlighted the potential of FcPF6 as an anticancer agent. A notable study evaluated its cytotoxic effects on MDA-MB-231 breast cancer cells. The results indicated that:

- Cytotoxicity : FcPF6 exhibited a cell viability of approximately 75% at a concentration of 10 μM, indicating moderate cytotoxicity against cancer cells.

- Selectivity : Comparatively, normal human mammary fibroblasts (HMF) showed a viability of around 68% under the same conditions, suggesting that FcPF6 has a degree of selectivity towards cancer cells over normal cells .

The compound's ability to generate reactive oxygen species (ROS) was also noted, which contributes to its cytotoxic effects. In silico analysis confirmed that FcPF6 did not induce chromosomal aberrations or mutations in Ames tests, supporting its potential as a safer therapeutic agent .

Catalytic Activity

Ferrocenium salts, including FcPF6, have been recognized for their catalytic properties in organic synthesis. The compound has been shown to enhance reaction rates in various chemical transformations:

- Diels-Alder Reactions : FcPF6 can accelerate the Diels-Alder reaction between cyclic and acyclic dienes with α,β-unsaturated aldehydes and ketones. This property makes it valuable in synthetic organic chemistry .

- Cyanosilylation : The compound facilitates the solvent-free cyanosilylation of carbonyl compounds, demonstrating its utility in synthesizing complex organic molecules .

- Electrochemical Applications : In electrochemical contexts, FcPF6 has been employed as a catalyst for degrading pollutants such as ciprofloxacin through Fenton-type reactions, generating hydroxyl radicals that enhance degradation efficiency .

Table 1: Summary of Biological Activity and Catalytic Properties of FcPF6

| Property | Findings |

|---|---|

| Cytotoxicity | Cell viability of MDA-MB-231 cancer cells ~75% at 10 μM; HMF viability ~68% |

| ROS Generation | Effective generation of ROS contributing to cytotoxicity |

| Catalytic Reactions | Enhanced rates in Diels-Alder reactions; effective in cyanosilylation |

| Environmental Impact | Degradation of ciprofloxacin with high removal rates |

Case Study: Anticancer Potential

In a comparative study involving ferrocenium-tethered sumanene derivatives, it was demonstrated that while FcPF6 had moderate cytotoxicity, derivatives containing the ferrocenium moiety exhibited improved selectivity and efficacy against cancer cells. The tetra-ferrocenium derivative showed significant promise due to its enhanced ability to generate ROS .

属性

CAS 编号 |

11077-24-0 |

|---|---|

分子式 |

C10H20F6FeP- |

分子量 |

341.07 g/mol |

IUPAC 名称 |

cyclopentane;iron;hexafluorophosphate |

InChI |

InChI=1S/2C5H10.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-5H2;;/q;;-1; |

InChI 键 |

IAZZKFUOICUZOM-UHFFFAOYSA-N |

SMILES |

C1=C[CH]C=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Fe] |

规范 SMILES |

C1CCCC1.C1CCCC1.F[P-](F)(F)(F)(F)F.[Fe] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。